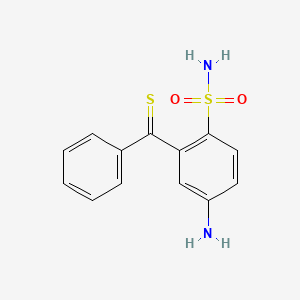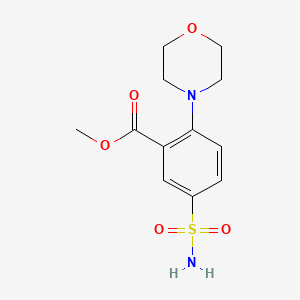![molecular formula C7H20As2Si B14494544 {[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane CAS No. 64781-80-2](/img/structure/B14494544.png)
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane is a complex organoarsenic compound that features both arsenic and silicon atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane typically involves the reaction of dimethylarsine with a silylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic and silicon oxides.
Reduction: Reduction reactions can convert the compound into simpler organoarsenic and organosilicon derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound include various organoarsenic and organosilicon compounds. These products can be further utilized in different applications, ranging from materials science to pharmaceuticals.
Applications De Recherche Scientifique
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other organoarsenic and organosilicon compounds. It is also studied for its unique reactivity and potential as a catalyst in various chemical reactions.
Biology: Research into the biological effects of this compound includes its potential use as a tool for studying arsenic and silicon metabolism in living organisms.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases related to arsenic and silicon imbalances.
Industry: this compound is used in the production of advanced materials, including semiconductors and specialized coatings.
Mécanisme D'action
The mechanism of action of {[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect pathways related to arsenic and silicon metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylarsine: A simpler organoarsenic compound with similar reactivity but lacking the silicon component.
Trimethylsilylarsine: Another organoarsenic compound that includes a silicon atom but differs in its overall structure and reactivity.
Dimethylarsenic Acid: A related compound that is commonly used in biological and environmental studies.
Uniqueness
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane is unique due to its combination of arsenic and silicon atoms within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable tool for studying the interactions between arsenic and silicon in various contexts.
Propriétés
Numéro CAS |
64781-80-2 |
|---|---|
Formule moléculaire |
C7H20As2Si |
Poids moléculaire |
282.16 g/mol |
Nom IUPAC |
[dimethylarsanyl(dimethyl)silyl]methyl-dimethylarsane |
InChI |
InChI=1S/C7H20As2Si/c1-8(2)7-10(5,6)9(3)4/h7H2,1-6H3 |
Clé InChI |
BMKIPZORHJZIQP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C[As](C)C)[As](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




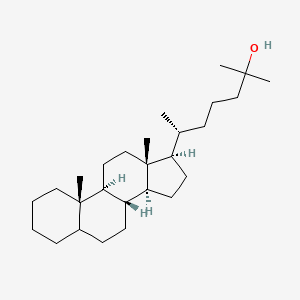
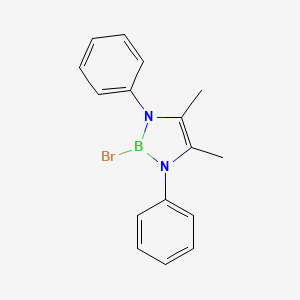
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
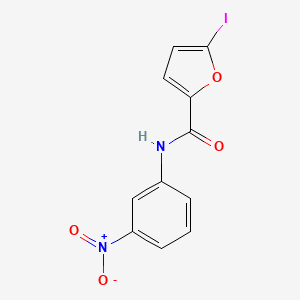
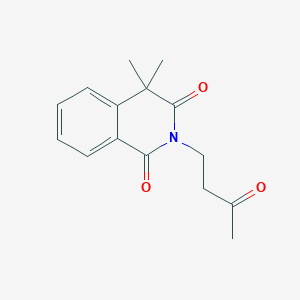
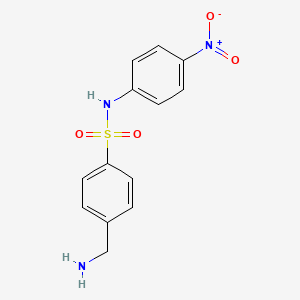
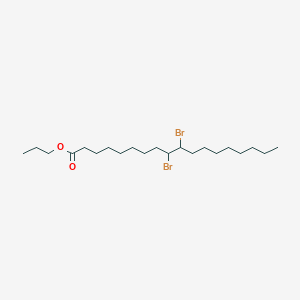
![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)
![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)
